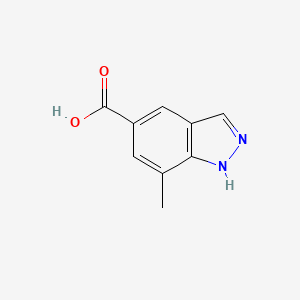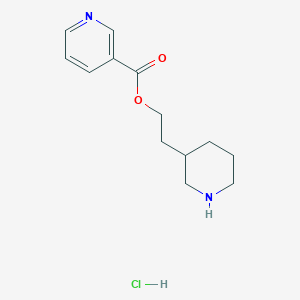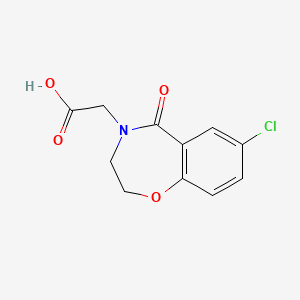
(7-Chloro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid
Descripción general
Descripción
(7-Chloro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid, also known as 7-chloro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid, is a chemical compound that is widely used in scientific research. It is an organic compound that is classified as an oxazepinone, which is an aromatic heterocyclic compound containing a carbonyl group and an oxygen atom. 7-chloro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid has a wide range of applications in scientific research and is used in a variety of experiments.
Aplicaciones Científicas De Investigación
Inhibition of Squalene Synthase
(7-Chloro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid derivatives have been identified as potent squalene synthase inhibitors. These compounds, specifically the (E)-isomers, exhibit significant inhibitory activity against rat and human squalene synthase. This inhibition is important for controlling cholesterol synthesis, as squalene synthase plays a key role in this metabolic pathway. The (Z)-isomers, in contrast, do not show significant activity. The active conformation of these derivatives has been deduced from the folded conformation of the (E)-isomers (Miki, Kori, Tozawa, Nakamura, Sugiyama, & Yukimasa, 2002).
Antibacterial Activity
Derivatives of (7-Chloro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid have been synthesized and evaluated for their antibacterial activity. These compounds have shown effective activity against various bacterial strains including E. coli, Staphylococcus aureus, Bacillus spp., Pseudomonas, K. Pneumoniae, and E. Faecalis. Specific compounds within this chemical group demonstrated noteworthy activity against certain strains, suggesting potential applications in antibacterial therapies (Kadian, Maste, & Bhat, 2012).
Optically Active Derivatives for Squalene Synthase Inhibition
Research has also focused on creating optically active derivatives of (7-Chloro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid for improved squalene synthase inhibition. Microbial enantioselective ester hydrolysis has been employed to produce these optically active compounds. The (−)-enantiomer, in particular, has been identified as an active inhibitor of squalene synthase. This approach demonstrates the significance of stereochemistry in enhancing the biological activity of pharmaceutical compounds (Tarui, Nakahama, Nagano, Izawa, Matsumoto, Kori, Nagata, Miki, & Yukimasa, 2002).
Propiedades
IUPAC Name |
2-(7-chloro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c12-7-1-2-9-8(5-7)11(16)13(3-4-17-9)6-10(14)15/h1-2,5H,3-4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHUKCMLPFKGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Cl)C(=O)N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chloro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392413.png)
![1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392414.png)
![1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392415.png)
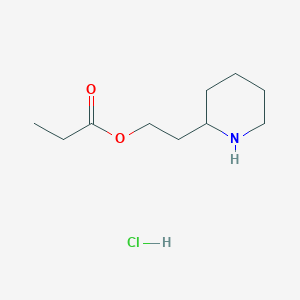
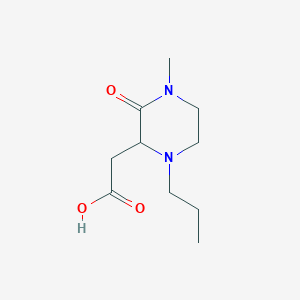
![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid](/img/structure/B1392422.png)
![Methyl 6-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1392423.png)
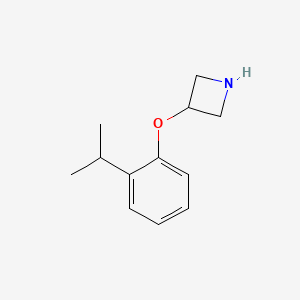
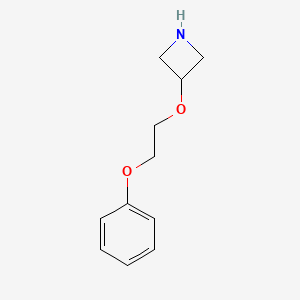
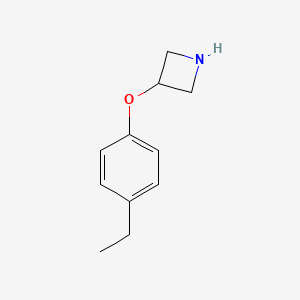
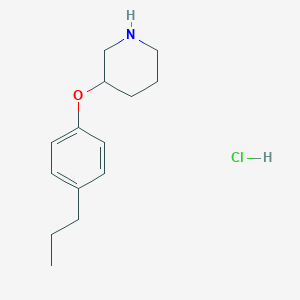
![3-[(4-Isopropylbenzyl)oxy]azetidine](/img/structure/B1392434.png)
